N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a dimethylaminopropyl group and an aminobutyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine typically involves the reaction of piperazine with 3-dimethylaminopropyl chloride and 4-aminobutyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylaminopropyl or aminobutyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)ethylenediamine
- N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)diethylenetriamine
- N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)triethylenetetramine
Uniqueness
N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with dimethylaminopropyl and aminobutyl groups allows for versatile reactivity and a wide range of applications in various fields of research.
Properties
Molecular Formula |
C13H30N4 |
---|---|
Molecular Weight |
242.40 g/mol |
IUPAC Name |
4-[4-[3-(dimethylamino)propyl]piperazin-1-yl]butan-1-amine |
InChI |
InChI=1S/C13H30N4/c1-15(2)7-5-9-17-12-10-16(11-13-17)8-4-3-6-14/h3-14H2,1-2H3 |
InChI Key |
KUNMYNIRJWYVDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CCN(CC1)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.